molecular formula C13H28 B13934602 2,3,5-Trimethyldecane CAS No. 62238-11-3

2,3,5-Trimethyldecane

Cat. No.: B13934602
CAS No.: 62238-11-3
M. Wt: 184.36 g/mol
InChI Key: AQDNBRMRIRTYIA-UHFFFAOYSA-N
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Description

2,3,5-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of hydrocarbons and is known for its relatively high molecular weight of 184.3614 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups at the specified positions. This can be achieved using Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, this compound can be extracted and refined from natural petroleum sources. The process involves distillation and purification to isolate the desired compound from other hydrocarbons present in crude oil .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyldecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,3,5-Trimethyldecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyldecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in various applications, such as its use as a solvent or in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

2,3,5-Trimethyldecane can be compared with other similar compounds, such as:

  • 2,2,3-Trimethyldecane
  • 2,5,6-Trimethyldecane
  • 2,3,4-Trimethyldecane

These compounds share similar molecular structures but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .

Properties

CAS No.

62238-11-3

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,3,5-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3

InChI Key

AQDNBRMRIRTYIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CC(C)C(C)C

Origin of Product

United States

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